Pyromellitic diimide
Overview
Description
Pyromellitic diimide, also known as benzene-1,2,4,5-tetracarboxylic diimide, is an aromatic diimide compound. It is derived from pyromellitic dianhydride and is characterized by its electron-deficient nature, making it a valuable component in various electronic and photonic applications. The compound is known for its stability and unique optical and electrochemical properties.
Mechanism of Action
Target of Action
Pyromellitic diimide (PMDI) is a class of organic compounds that undergo reversible reduction processes to reach radical anion and dianion states . The primary targets of PMDI are the electron-rich aromatic donors . The compound interacts with these targets to stabilize its reduced states .
Mode of Action
PMDI achieves stabilization of its reduced states by charge-balancing the imide radical anions with cationic pyridinium groups attached to the aromatic core . This interaction results in significant shifts in reduction potentials, largely as a consequence of charge screening and lowest unoccupied molecular orbital-lowering effects .
Biochemical Pathways
The interaction of PMDI with its targets affects the pathways related to thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) . These pathways are crucial for the potential application of PMDI in bio-imaging, optical sensing, and organic light-emitting diodes (OLEDs) .
Result of Action
The result of PMDI’s action is the stabilization of its reduced states, which facilitates its incorporation into spin-based optoelectronic materials and devices . Additionally, PMDI shows both RTP and TADF when it is a donor core-substituted derivative . This dual emission is highly advantageous for efficient LEDs .
Action Environment
The action, efficacy, and stability of PMDI can be influenced by environmental factors. For instance, the presence of heavy-atom substituted and electron-rich aromatic donors leads to an unprecedented ambient CT phosphorescence with impressive efficiency and notable lifetime . Furthermore, the compound’s action can be modulated by the electronic characteristics of the donor molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyromellitic diimide is typically synthesized through the reaction of pyromellitic dianhydride with primary amines. The reaction involves the formation of an intermediate amic acid, which subsequently undergoes cyclization to form the diimide. The reaction is usually carried out in a solvent such as dimethylformamide or acetic acid under reflux conditions .
Industrial Production Methods: In industrial settings, this compound can be produced by the thermal transformation of pyromellitic dianhydride with urea or other nitrogen-containing compounds. This method involves heating the reactants at elevated temperatures to facilitate the formation of the diimide .
Types of Reactions:
Reduction: this compound undergoes reversible reduction processes to form radical anion and dianion states.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when functionalized with electron-withdrawing groups.
Oxidation: this compound can be oxidized to form various derivatives, which can be used in different applications.
Common Reagents and Conditions:
Reduction: Common reagents include sodium dithionite and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
Pyromellitic diimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Naphthalene diimide
- Perylene diimide
- Phthalimide
Comparison:
- Naphthalene diimide and perylene diimide are larger aromatic diimides with similar electron-accepting properties. pyromellitic diimide is more compact and has a higher reduction potential, making it suitable for applications requiring smaller molecular size and higher electron affinity .
- Phthalimide is structurally similar but lacks the extended conjugation and electron-deficient nature of this compound, resulting in different electronic properties and applications .
This compound stands out due to its unique combination of stability, electron-deficient nature, and versatile reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-4-6(10(16)12-8(4)14)2-5(3)9(15)11-7/h1-2H,(H,11,13,15)(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZLDXDWSPAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)NC3=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-07-1 | |
Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25931-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062515 | |
Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-73-4 | |
Record name | Benzo[1,2-c:4,5-c′]dipyrrole-1,3,5,7(2H,6H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyromellitic diimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyromellitic diimide | |
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Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2:4,5-tetracarboxydiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.048 | |
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Record name | PYROMELLITIC ACID DIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XA0W314G | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of pyromellitic diimide is C10H2N2O4, and its molecular weight is 218.16 g/mol. []
ANone: this compound and its derivatives are typically characterized using various spectroscopic techniques:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. This technique has been extensively utilized to study the complex formation of this compound derivatives with β-cyclodextrin and anthracene-appended β-cyclodextrin. [, ]
- UV-Vis Spectroscopy: Helps analyze the electronic transitions within the molecule, particularly those associated with the characteristic absorption and emission properties of this compound. Researchers utilize UV-Vis spectroscopy to study the charge-transfer interactions within this compound-based systems and to investigate their electrochromic properties. [, , , , ]
- Fluorescence Spectroscopy: Offers insights into the excited-state behavior of this compound derivatives, including their fluorescence quantum yields and lifetimes. These studies shed light on the potential applications of these compounds in organic light-emitting devices and sensors. [, , , ]
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as carbonyl stretching vibrations in the diimide moiety. IR spectroscopy, alongside techniques like atomic force microscopy, is often employed to characterize the self-assembly and hydrogen-bonding interactions in this compound-based systems. [, ]
ANone: The thermal stability of this compound-based polymers is influenced by the nature of the donor units incorporated into the polymer backbone. For instance, incorporating thiophene units into the polymer structure generally leads to good thermal stability. [, ]
ANone: Strategies to improve the solubility and processability of this compound-based materials include:
- Side-chain engineering: Introducing long alkyl chains or branched alkyl groups can disrupt the strong π-π stacking interactions between this compound units, enhancing solubility. [, , ]
- Copolymerization: Incorporating flexible and soluble comonomers into the polymer backbone can improve solubility while maintaining desired electronic properties. [, , , , ]
- Functionalization: Introducing polar or ionic groups can increase the interaction with polar solvents, enhancing solubility. [, , ]
ANone: this compound, being an electron-deficient molecule, tends to form charge-transfer complexes with electron-rich molecules, such as naphthol, anthracene, and pyrene derivatives. These interactions are characterized by the formation of new absorption bands in the UV-Vis spectra, indicative of charge transfer from the electron-rich donor to the electron-deficient this compound acceptor. [, , , , , ]
ANone: Complexation with cyclodextrins, like β-cyclodextrin, can significantly alter the properties of this compound derivatives. For instance, the inclusion of adamantane-linked this compound within the hydrophobic cavity of β-cyclodextrin enhances the charge-transfer interaction between pyrene and this compound, leading to the formation of highly stable supramolecular assemblies. This complexation can also induce supramolecular chirality, resulting in the formation of twisted fibers. [, , ]
ANone: this compound derivatives have shown promise in various electronic applications:
- Organic Field-Effect Transistors (OFETs): Their electron-deficient nature makes them suitable for n-type semiconductor materials in OFETs. Research has demonstrated the electron transport properties of this compound-based polymers in OFET devices. [, , , ]
- Electrochromic Devices: Their ability to undergo reversible color changes upon electrochemical oxidation or reduction makes them suitable for electrochromic applications. Studies have investigated the impact of structural modifications on the electrochromic properties of this compound-based polymers. []
- Organic Light-Emitting Diodes (OLEDs): Their ability to exhibit thermally activated delayed fluorescence (TADF) has garnered interest for OLED applications. Research has explored the mechanism of TADF in this compound derivatives using computational methods. [, ]
ANone: Beyond electronic devices, this compound derivatives find applications in:
- Sensors: Their ability to form charge-transfer complexes with electron-rich molecules can be exploited for sensing applications. For example, a cadmium complex with this compound has been investigated as a potential fluorescence sensor for azide anions. []
- Catalysis: Metal complexes incorporating this compound units have been studied for their catalytic activity. Notably, iron-phthalocyanine-based catalysts, functionalized with this compound, have shown promising results in catalyzing the oxygen reduction reaction. []
- Methane Mitigation: this compound has been investigated as a potential feed additive for ruminant animals to reduce methane emissions. Studies have demonstrated its inhibitory effects on rumen methanogenesis, though its efficacy can be influenced by factors like diet composition. [, ]
ANone: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound and its derivatives. Some key applications include:
- Molecular Orbital (MO) Calculations: Used to predict the electronic properties, such as HOMO and LUMO energy levels, of this compound and its derivatives. These calculations provide insights into their electron accepting ability and their potential for charge-transfer interactions. []
- Density Functional Theory (DFT) Calculations: Employed to optimize molecular geometries, predict vibrational frequencies, and calculate molecular properties, such as dipole moments and polarizabilities. These calculations contribute to a deeper understanding of the structure-property relationships in this compound-based systems. [, ]
- Time-Dependent Density Functional Theory (TD-DFT) Calculations: Used to simulate UV-Vis absorption and emission spectra, providing insights into the electronic transitions responsible for the observed optical properties. []
- QM/MM Calculations: Combine quantum mechanical (QM) and molecular mechanical (MM) methods to study the electronic structure and dynamics of this compound in complex environments, such as polymer matrices or biological systems. These calculations provide a more realistic representation of the molecule's behavior in real-world applications. []
ANone: Structural modifications significantly influence the electronic properties of this compound. For example, introducing electron-withdrawing groups, like fluorine atoms or cyano groups, to the aromatic core can lower the LUMO energy level, enhancing electron affinity and making the molecule a stronger electron acceptor. Conversely, electron-donating groups can have the opposite effect. [, ]
ANone: The nature of the substituents on the nitrogen atoms plays a crucial role in the self-assembly behavior of this compound derivatives. For instance, bulky substituents can hinder close packing, while hydrogen-bonding groups can promote the formation of specific supramolecular architectures. [, , , ]
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